molecular formula C6H7NO2 B1395542 6-Methylpyridine-2,4-diol CAS No. 70254-45-4

6-Methylpyridine-2,4-diol

Cat. No. B1395542
Key on ui cas rn: 70254-45-4
M. Wt: 125.13 g/mol
InChI Key: WKGSLYHMRQRARV-UHFFFAOYSA-N
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Patent
US08153634B2

Procedure details

To 70% nitric acid (30 mL), 4-hydroxy-6-methylpyridin-2(1H)-one (10.5 g, 83.9 mmol) was added under ice-cold conditions, and the resultant mixture was stirred at 70° C. for 1.5 hours. The reaction solution was added to ice water (70 mL) under ice-cold conditions. The reaction solution was filtered, washed sequentially with cold water, tetrahydrofuran and diethylether, and then dried. 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one (11.5 g, yield 80%) was obtained as a yellow crystal.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[OH:5][C:6]1[CH:11]=[C:10]([CH3:12])[NH:9][C:8](=[O:13])[CH:7]=1>>[OH:5][C:6]1[CH:11]=[C:10]([CH3:12])[NH:9][C:8](=[O:13])[C:7]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10.5 g
Type
reactant
Smiles
OC1=CC(NC(=C1)C)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
70 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
WASH
Type
WASH
Details
washed sequentially with cold water, tetrahydrofuran and diethylether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(NC(=C1)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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